molecular formula C19H19ClN2O3 B2752235 2-chloro-N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide CAS No. 954628-40-1

2-chloro-N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide

Cat. No.: B2752235
CAS No.: 954628-40-1
M. Wt: 358.82
InChI Key: RQVGLFGPOYWMRQ-UHFFFAOYSA-N
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Description

2-chloro-N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group and a methoxyphenyl-pyrrolidinyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzoyl chloride with 1-(4-methoxyphenyl)-5-oxopyrrolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methoxyphenyl)nicotinamide
  • 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide

Uniqueness

2-chloro-N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide is unique due to its specific structural features, such as the combination of a chloro-substituted benzamide core with a methoxyphenyl-pyrrolidinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-chloro-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-25-15-8-6-14(7-9-15)22-12-13(10-18(22)23)11-21-19(24)16-4-2-3-5-17(16)20/h2-9,13H,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVGLFGPOYWMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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